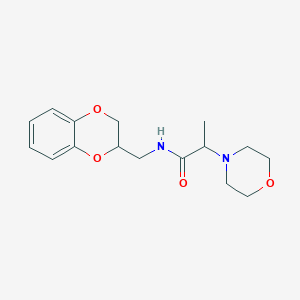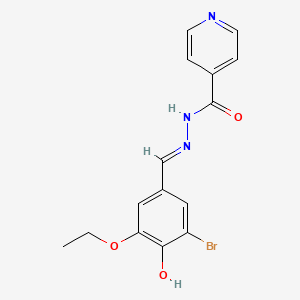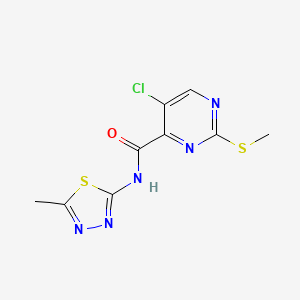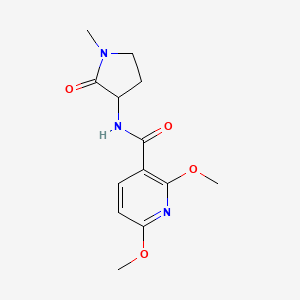
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide, also known as L-685,458, is a potent and selective inhibitor of gamma-secretase. Gamma-secretase is an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and the generation of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD).
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide inhibits gamma-secretase activity by binding to the active site of the enzyme and preventing the cleavage of APP. This results in a decrease in the production of Aβ peptides, which are the main component of amyloid plaques in the brains of AD patients.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide has been shown to reduce Aβ peptide levels in the brain and cerebrospinal fluid of animal models of AD. It also reduces Aβ plaque deposition and improves cognitive function in these models. However, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide has been found to have off-target effects on other proteins, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide is a potent and selective inhibitor of gamma-secretase, making it a valuable tool for studying the role of gamma-secretase in AD pathogenesis. However, it has been found to have off-target effects on other proteins, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide. One area of interest is the development of more selective gamma-secretase inhibitors that do not have off-target effects. Another area of interest is the investigation of the long-term effects of gamma-secretase inhibition on brain function and the potential for cognitive impairment. Additionally, the use of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide in combination with other drugs for the treatment of AD is an area of active research.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide can be synthesized by the condensation of 2-(4-morpholinyl)propan-1-amine with 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide in high purity.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide has been extensively studied in preclinical and clinical settings as a potential therapeutic agent for AD. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide inhibits gamma-secretase activity and reduces the production of Aβ peptides in a dose-dependent manner. In vivo studies in animal models of AD have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide reduces Aβ plaque deposition and improves cognitive function.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-12(18-6-8-20-9-7-18)16(19)17-10-13-11-21-14-4-2-3-5-15(14)22-13/h2-5,12-13H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOOXUNRMMEHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1COC2=CC=CC=C2O1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)

![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131085.png)

![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)

![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)
![ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinecarboxylate](/img/structure/B6131123.png)
![2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)
![7-(2-furylmethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6131146.png)